TrkA Enzymatic Potency: N-Ethyl Benzamide vs. Close Structural Analogs Within the Same Patent Series
N-ethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide (Example 58) demonstrates a TrkA IC50 of 3.10 nM in an ELISA-based enzymatic assay at pH 7.5, placing it among the most potent compounds in the Array BioPharma tetrahydroindazole series. Compared to Example 98 (IC50 = 7.65 nM, a 2.5-fold lower potency) and Example 15 (IC50 = 13.3 nM, a 4.3-fold lower potency), the N-ethyl benzamide substitution confers a meaningful potency advantage [1][2]. Example 25, which incorporates an N-methylpiperazine carboxamide in place of the benzamide, shows substantially weaker TrkA inhibition (IC50 = 82.3 nM, a 26.5-fold reduction), underscoring the critical contribution of the benzamide moiety to target engagement [3].
| Evidence Dimension | TrkA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM (Example 58) |
| Comparator Or Baseline | Example 98: IC50 = 7.65 nM; Example 15: IC50 = 13.3 nM; Example 25: IC50 = 82.3 nM; Example 105: IC50 = 4.70 nM; Example 55: IC50 = 3.10 nM |
| Quantified Difference | 2.5-fold more potent than Example 98; 4.3-fold more potent than Example 15; 26.5-fold more potent than Example 25; equipotent with Example 55 |
| Conditions | ELISA assay (Immulon 4HBX 384-well microtiter plates), pH 7.5, TrkA kinase activity in the presence of inhibitors |
Why This Matters
For procurement decisions, the 3.10 nM TrkA IC50 positions this compound in the upper tier of potency within its structural series, making it suitable for applications requiring maximal target engagement at low compound concentrations.
- [1] BindingDB BDBM136641. Affinity Data: TrkA IC50 = 3.10 nM. ELISA assay, pH 7.5. US8865698, Example 58. View Source
- [2] BindingDB BDBM136681. Affinity Data: TrkA IC50 = 7.65 nM. ELISA assay, pH 7.5. US8865698, Example 98. View Source
- [3] BindingDB BDBM227992. Affinity Data: TrkA IC50 = 82.3 nM. ELISA assay, pH 7.5. US10047097, Example 25. View Source
